molecular formula C8H5NOS2 B2407839 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde CAS No. 256420-30-1

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde

Cat. No. B2407839
CAS RN: 256420-30-1
M. Wt: 195.25
InChI Key: JBPRGDHUZOZOIF-UHFFFAOYSA-N
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Description

Thiophene-based compounds are a class of heterocyclic compounds that have been widely studied due to their potential applications in various fields . They are known for their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure .


Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The presence of sulfur in the ring system contributes to the unique properties of thiophene and its derivatives .


Chemical Reactions Analysis

Thiophene-based compounds are known to undergo a variety of chemical reactions. For example, reaction of thiophene with butyl lithium gives 2-lithiothiophene, also called 2-thienyllithium. This reagent reacts with electrophiles to give thienyl derivatives .


Physical And Chemical Properties Analysis

Thiophene-based compounds are known for their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure . They are also known for their good thermal stability .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde, have been studied by a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that this compound could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that this compound could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . Therefore, this compound could potentially be used in this application.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that this compound could be used in the production of OLEDs.

Fungicidal Activity

A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that these compounds exhibited excellent fungicidal activities . This suggests that this compound could potentially be used in the development of new fungicides.

Metal Ion Detection

Thiophene derivatives are used to evaluate the selectivity of probes with various metal ions . This implies that this compound could be used in the development of new metal ion detection methods.

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary widely depending on their structure and the specific application. For example, some thiophene-based compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .

Safety and Hazards

The safety and hazards associated with thiophene-based compounds can vary widely depending on their specific structure. For example, some thiophene-based compounds are known to be harmful if swallowed .

Future Directions

Thiophene-based compounds are a promising area of research in organic electronics and other fields due to their unique properties . Future research may focus on developing new synthesis methods, exploring new applications, and improving the properties of these compounds .

properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPRGDHUZOZOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

256420-30-1
Record name 2-(thiophen-2-yl)-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

TEMPO (5.1 mg; 0.0329 mmol) and a solution of KBr (39.2 mg; 0.329 mmol) in water (0.5 ml) were added to a solution of (2-thiophen-2-ylthiazole-4-yl)methanol (0.65 g; 3.29 mmol) in CH2Cl2 (12 ml), followed, after cooling to 0-5° C., by dropwise addition of a solution of 7.1% sodium hypochlorite (4.1 ml; 4.1 mmol) and NaHCO3 (245 mg).
Name
Quantity
5.1 mg
Type
reactant
Reaction Step One
Name
Quantity
39.2 mg
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
245 mg
Type
reactant
Reaction Step Two

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